3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Overview
Description
“3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Scientific Research Applications
Chemical Sensing Applications
A study by Anand, Kumar, and Sahoo (2018) described the development of an optical chemosensor based on the conjugation of naphthalic anhydride with 2-aminobenzohydrazide for selective detection of Al3+ ions. This sensor exhibited a distinct fluorescence enhancement in the presence of Al3+, making it applicable for detecting aluminum ions in live cells imaging (Anand, Kumar, & Sahoo, 2018).
Antimicrobial and Anticancer Activities
Mansour, Aboelnaga, Nassar, and Elewa (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds showed promising antimicrobial and antiproliferative activities, with certain derivatives demonstrating significant inhibitory effects on cancer cell lines, highlighting their potential as anticancer agents (Mansour et al., 2020).
Organic Synthesis
Saeed (2009) reported on the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, illustrating an efficient and cleaner method for preparing these compounds. This study showcases the role of such thiazole derivatives in facilitating rapid and environmentally friendly synthetic pathways (Saeed, 2009).
Catalysis and Organic Reaction Development
Khazaei, Abbasi, and Moosavi-Zare (2015) introduced a novel N-bromo sulfonamide reagent for catalyzing the preparation of naphthol and thioamido-alkyl-naphthol derivatives. This research highlights the utility of naphtho[2,1-d]thiazol derivatives in synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science (Khazaei, Abbasi, & Moosavi‐Zare, 2015).
Future Directions
Thiazoles continue to draw the attention of chemists due to their diverse biological activities . Future research may focus on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCZQYXPNTTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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